molecular formula C20H31NO5 B8276934 2-(p-Nitrophenoxy)-myristic acid

2-(p-Nitrophenoxy)-myristic acid

Cat. No.: B8276934
M. Wt: 365.5 g/mol
InChI Key: KSRPGHOVQWPNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Fatty Acid Derivatives as Bioactive Molecules

Fatty acids are fundamental lipids that serve as energy sources, structural components of cell membranes, and precursors for signaling molecules. nih.gov Their derivatives, compounds where the basic fatty acid structure is chemically modified, exhibit a vast range of biological activities. nih.govnih.gov These modifications can alter their physical properties, such as solubility and stability, and their biological functions, turning them into inhibitors, probes, or reporters of enzymatic activity. nih.govontosight.ai By strategically altering the structure of a fatty acid, researchers can investigate the relationship between its chemical form and its biological function. nih.gov

Significance of Myristic Acid and its Biological Roles

Myristic acid, a saturated fatty acid with a 14-carbon backbone, is more than just a simple building block. prepchem.comprepchem.com It is found in various animal and vegetable fats and is a key component of cellular lipids. prepchem.comprepchem.com A crucial role of myristic acid is in a post-translational modification process known as N-myristoylation. In this process, myristic acid is attached to the N-terminal glycine (B1666218) of specific proteins, a modification critical for protein localization, stability, and function in signaling pathways. core.ac.ukdergipark.org.tr The enzymes responsible for this, N-myristoyltransferases (NMTs), are vital for the survival of various organisms and are considered therapeutic targets. researchgate.net Derivatives of myristic acid are therefore of significant interest for studying and potentially inhibiting these enzymes. researchgate.netnih.gov

The p-Nitrophenoxy Moiety in Medicinal and Biological Chemistry

The p-nitrophenoxy group is a well-established entity in medicinal and biological chemistry, primarily due to its utility as a chromogenic leaving group. When a p-nitrophenyl ester is hydrolyzed, it releases p-nitrophenol, a compound that exhibits a distinct yellow color and strong absorbance at a specific wavelength under alkaline conditions. researchgate.netdiva-portal.org This property makes p-nitrophenyl esters, including those of fatty acids like p-nitrophenyl palmitate, invaluable as substrates in enzyme assays. core.ac.ukdergipark.org.tr They are widely used to measure the activity of lipases and esterases, enzymes that cleave ester bonds. core.ac.ukresearchgate.netncsu.edu The rate of color formation directly corresponds to the rate of enzyme activity, providing a simple and continuous method for monitoring the reaction. researchgate.net

Conceptualizing 2-(p-Nitrophenoxy)-myristic Acid as a Research Target

The compound This compound is a synthetic molecule that combines the 14-carbon chain of myristic acid with a p-nitrophenoxy group attached at the alpha-carbon (the carbon adjacent to the carboxylic acid). This specific arrangement positions it as a potential tool for investigating enzymes that interact with fatty acids.

The synthesis of this compound and its derivatives has been described, confirming its availability for research purposes. For instance, its ethyl ester, Ethyl-α-[p-nitrophenoxy]tetradecanoate , can be prepared from p-nitrophenol and ethyl-α-bromo-tetradecanoate. prepchem.com The acid chloride form, 2-(p-nitrophenoxy)-myristoyl chloride , can be synthesized from the parent acid, indicating a stable and accessible molecule for further chemical modifications. prepchem.com

The structure suggests its primary utility would be as a chromogenic substrate. While p-nitrophenyl esters of fatty acids (where the p-nitrophenoxy group is attached to the carboxyl group) are common, attaching it at the 2-position creates an ether linkage. This makes the molecule a potential substrate for different classes of hydrolases.

Furthermore, studies on other 2-substituted myristic acid derivatives have shown potent inhibitory effects on N-myristoyltransferase (NMT) after metabolic activation to their CoA thioesters. nih.gov For example, 2-hydroxymyristoyl-CoA is a potent inhibitor of NMT. researchgate.netnih.gov This raises the possibility that this compound could be metabolically activated within cells and act as an inhibitor of fatty acid-modifying enzymes. The electron-withdrawing nature of the nitro group on the aromatic ring could also influence the acidity of the adjacent carboxylic acid group.

Below are the predicted physicochemical properties for this compound.

PropertyValue/Description
Molecular Formula C₂₀H₃₁NO₅
Molecular Weight 367.46 g/mol
IUPAC Name 2-(4-nitrophenoxy)tetradecanoic acid
Predicted LogP 4.2–4.8
Solubility Insoluble in water; soluble in organic solvents
Stability Sensitive to strong oxidizers and bases
Table generated based on data from chemical supplier catalogs. vulcanchem.com

Given the established roles of its constituent parts, This compound stands as a conceptually intriguing molecule for chemical biology research, primarily as a potential chromogenic substrate or a precursor to an enzyme inhibitor for studying fatty acid metabolism and modification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H31NO5

Molecular Weight

365.5 g/mol

IUPAC Name

2-(4-nitrophenoxy)tetradecanoic acid

InChI

InChI=1S/C20H31NO5/c1-2-3-4-5-6-7-8-9-10-11-12-19(20(22)23)26-18-15-13-17(14-16-18)21(24)25/h13-16,19H,2-12H2,1H3,(H,22,23)

InChI Key

KSRPGHOVQWPNOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 2 P Nitrophenoxy Myristic Acid

Design Principles for the Introduction of Nitrophenoxy Groups onto Fatty Acid Scaffolds

The deliberate incorporation of a p-nitrophenoxy group onto a fatty acid backbone, such as myristic acid, is guided by key chemical principles. The primary motivation for this functionalization is the electronic nature of the nitrophenoxy moiety. The nitro group is strongly electron-withdrawing, which makes the p-nitrophenoxide an excellent leaving group. This is a widely used strategy in chemical synthesis to create "activated" esters or ethers that are more susceptible to nucleophilic substitution.

In the context of 2-(p-Nitrophenoxy)-myristic acid, the ether linkage at the alpha-carbon is activated by the attached p-nitrophenyl group. This design can facilitate specific chemical reactions or interactions within a biological system, where the fatty acid analogue might act as a probe or a specialized substrate. For example, the fusion of p-nitrophenol with other molecules like mannobiosyl octaacetate is a known method to create p-nitrophenyl glycosides, which are useful substrates for enzyme assays. nih.gov This principle of using p-nitrophenol to create reactive compounds is directly applicable to its linkage with fatty acids.

Synthetic Routes for Myristic Acid Functionalization

The synthesis of this compound requires a multi-step approach involving the specific functionalization of the myristic acid backbone. Myristic acid itself can be obtained from natural sources, such as the hydrolysis of trimyristin (B1681580) found in nutmeg. orgsyn.orgyoutube.com

Esterification and Etherification Approaches for Aryloxy Linkages

The formation of a link between an aromatic group and a fatty acid can be achieved through either an ester or an ether bond.

Esterification : This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, proceeding through a reversible mechanism to form an ester. psu.edu While not the linkage present in the target molecule, the creation of p-nitrophenyl esters of fatty acids is a common strategy for creating active esters used in peptide synthesis and other bioconjugation reactions. These reactions can be facilitated by reagents like acetyl chloride in the appropriate alcohol. nih.gov

Etherification : The formation of the aryloxy ether linkage in this compound is most plausibly achieved via a nucleophilic substitution reaction, akin to the Williamson ether synthesis. youtube.com This strategy involves the reaction of an alkoxide (in this case, p-nitrophenoxide) with an alkyl halide. The p-nitrophenoxide is formed by treating p-nitrophenol with a base, making it a potent nucleophile. This nucleophile can then attack a myristic acid derivative that has a suitable leaving group at the alpha-position.

Regioselective Functionalization at the Alpha Position of Myristic Acid

To create the required substrate for the etherification reaction, myristic acid must first be functionalized at the alpha-carbon (the C-2 position). A standard and effective method for this is the Hell-Volhard-Zelinsky reaction, which allows for the specific bromination of the α-carbon of a carboxylic acid.

A plausible synthetic pathway is outlined below:

StepReactionDescription
1 α-Bromination Myristic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromomyristic acid.
2 Esterification (Protection) The carboxylic acid group of 2-bromomyristic acid is often protected, for instance, by converting it to a methyl or ethyl ester to prevent side reactions.
3 Ether Synthesis The resulting 2-bromo myristate ester is reacted with p-nitrophenol in the presence of a base (like potassium carbonate) to form the p-nitrophenoxy ether linkage via an Sₙ2 reaction.
4 Deprotection The ester group is hydrolyzed back to a carboxylic acid, yielding the final product, this compound.

The existence of various α-functionalized myristic acid analogues, such as 2-hydroxy, 2-bromo, and 2-fluoro derivatives, highlights that modification at this position is a key strategy for developing inhibitors and probes. researchgate.net

Derivatization for Enhanced Research Utility

Once synthesized, this compound can be further modified to create powerful tools for biochemical and cell biology research. These modifications often involve the introduction of chemical handles for bioorthogonal reactions.

Click Chemistry Handle Integration

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction used to connect molecules. nih.govavantiresearch.com To make this compound "clickable," a chemical handle—typically a terminal alkyne or an azide (B81097) group—is incorporated into its structure.

This is usually achieved by starting with a fatty acid that already contains the handle. For instance, an alkyne group can be placed at the omega (ω) position of the fatty acid chain (the end opposite the carboxyl group). researchgate.net The synthesis would then proceed using an alkyne-containing myristic acid analogue, which is then functionalized with the p-nitrophenoxy group at the alpha position. The resulting molecule can be readily conjugated to any molecule bearing a complementary azide tag. This strategy has been widely used to study fatty acid metabolism and protein lipidation. iris-biotech.deresearchgate.net

Click HandleComplementary TagReaction Type
Terminal AlkyneAzideCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
AzideTerminal AlkyneCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Strained Alkyne (e.g., DIBO)AzideStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Fluorescent Tagging Strategies for Biochemical Probes

The integration of a click chemistry handle provides a straightforward path to creating fluorescently labeled versions of this compound. These fluorescent probes are invaluable for visualizing the localization and dynamics of fatty acids and their modified proteins in living cells. researchgate.netnih.gov

The process involves reacting the alkyne- or azide-modified this compound with a fluorescent dye that has been functionalized with the corresponding complementary group (e.g., an azide-bearing fluorophore for an alkyne-bearing fatty acid). A wide variety of fluorophores can be used, each with distinct spectral properties.

Common Fluorophores for Tagging Fatty Acids:

BODIPY Dyes : Known for their sharp emission spectra and high quantum yields. thermofisher.com

Rhodamines : Bright and photostable dyes, often used in fluorescence microscopy.

Cyanine Dyes (Cy3, Cy5) : Popular for their brightness and distinct spectral properties, especially in the red and far-red regions.

Nitrobenzoxadiazole (NBD) : An environmentally sensitive fluorophore whose emission changes based on the polarity of its surroundings. thermofisher.com

By attaching these fluorescent tags, this compound is transformed from a simple fatty acid analogue into a sophisticated probe for advanced biological imaging and analysis. researchgate.netnih.gov

Molecular Interactions and Biological Activities of 2 P Nitrophenoxy Myristic Acid

Enzymatic Interaction Profiling and Inhibition Kinetics

The unique structure of 2-(p-Nitrophenoxy)-myristic acid allows it to interact with and modulate the activity of specific enzymes, particularly those involved in fatty acid metabolism and protein modification.

N-Myristoyltransferase (NMT) System Investigations

N-Myristoyltransferase (NMT) is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. wikipedia.org This process, known as myristoylation, is vital for protein-membrane interactions, signal transduction, and cellular localization. wikipedia.orgumass.edu

The mechanism of NMT inhibition often involves the formation of a stable complex with the enzyme. For example, some inhibitors form a salt bridge with the negatively charged C-terminus of the NMT protein, which is unusually located in the active site. nih.gov This interaction can be crucial for the stability of the inhibitor-NMT complex. nih.gov

Exploration of Other Fatty Acyltransferase Interactions

Beyond NMT, other fatty acyltransferases play essential roles in cellular processes. For instance, protein palmitoylation, the attachment of the 16-carbon palmitic acid to proteins, is another critical lipid modification. nih.gov Studies on 2-substituted myristic acid derivatives have shown a degree of specificity. For example, 2-hydroxymyristic acid and 2-bromomyristic acid did not significantly inhibit protein palmitoylation in cultured cells, suggesting that their inhibitory action is not at the level of a general acyl-CoA synthetase but is more specific to the myristoylation pathway. nih.gov

The interaction of fatty acids with other enzymes, such as cyclooxygenases (COX-1 and COX-2), has also been documented. nih.gov Common fatty acids can act as allosteric modulators of COX enzymes, with different effects on each isoform. nih.gov While the direct interaction of this compound with these enzymes is not detailed, the principle of fatty acid-mediated enzyme modulation is well-established.

Enzyme Substrate Analog Applications

Due to its structural similarity to myristic acid, this compound can be considered a substrate analog. Substrate analogs are valuable tools in biochemistry for studying enzyme mechanisms and for developing inhibitors. The metabolic activation of 2-substituted myristic acid derivatives to their CoA thioesters is a key step for their function as potent inhibitors. nih.gov

Interestingly, the nature of the substituent at the 2-position influences whether the acyl-CoA analog can be transferred by NMT to a peptide substrate. For instance, 2-fluoromyristoyl-CoA can act as a substrate for NMT, while other 2-substituted analogs may act purely as inhibitors. nih.gov This highlights the subtle structural requirements for both binding and catalytic transfer within the NMT active site.

Modulation of Cellular Signaling Pathways

The biological effects of this compound extend to the modulation of complex cellular signaling networks, particularly those governing inflammation and protein modification.

Inflammatory Response Pathways (e.g., Nuclear Factor-kappa B pathway)

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. nih.gov The activation of NF-κB is a central event in many inflammatory diseases. nih.gov

Nitro-fatty acids (NO2-FAs), a class of molecules that includes structures related to this compound, are known to possess anti-inflammatory properties. nih.govbiorxiv.org These molecules can modulate signaling pathways at multiple levels. nih.gov For instance, NO2-FAs have been shown to inhibit the inflammatory actions of the JAK/STAT signaling pathway, which is upstream of NF-κB. nih.gov

Furthermore, some nitro-fatty acids can directly impact the NF-κB pathway. They can modify IκB kinase β (IKKβ), preventing its phosphorylation and the subsequent degradation of IκBα, which is necessary for NF-κB activation. researchgate.net By preventing the nuclear translocation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. nih.govnih.gov

Protein Lipidation Mechanisms (e.g., myristoylation events)

Protein myristoylation is a fundamental post-translational modification that governs the function and localization of a multitude of proteins. wikipedia.orgnih.gov This irreversible attachment of myristate is catalyzed by N-myristoyltransferase (NMT) and can occur both co-translationally on nascent polypeptide chains and post-translationally, for instance, after caspase cleavage during apoptosis. umass.eduresearchgate.net

Inhibitors of NMT, such as those derived from 2-substituted myristic acids, can profoundly impact these myristoylation events. By blocking the catalytic activity of NMT, these inhibitors can prevent the myristoylation of key cellular proteins involved in signal transduction and other vital processes. nih.govmyricxbio.com The consequences of inhibiting myristoylation can be significant, affecting everything from the stability and activity of kinases like c-Src to the assembly of viral capsids. nih.govmyricxbio.com

The dynamic nature of myristoylation, where the myristoyl group can be either sequestered within a protein's hydrophobic core or exposed for membrane binding, provides a "myristoyl switch" that regulates protein function. umass.edu By interfering with the initial attachment of the myristoyl group, inhibitors based on this compound can effectively disrupt these regulatory mechanisms.

Interactive Data Table: NMT Inhibition by 2-Substituted Myristoyl-CoA Analogs

CompoundKi (nM)Inhibition Type
2-Hydroxymyristoyl-CoA45Competitive
2-Bromomyristoyl-CoA450Competitive
2-Fluoromyristoyl-CoA200Competitive

This table summarizes the in vitro inhibitory constants (Ki) of various 2-substituted myristoyl-CoA analogs against N-Myristoyltransferase (NMT), as detailed in the research findings. The data highlights the competitive nature of this inhibition.

Interactions with Biomolecular Systems

The biological effects of this compound are fundamentally governed by its interactions with various components of the cellular environment. Its amphipathic nature, combining a hydrophobic myristic acid tail with a polar p-nitrophenoxy head group, dictates its partitioning into and interaction with both protein and lipid assemblies.

Protein Binding Studies

The interaction of fatty acids and their derivatives with proteins is a critical aspect of their biological function, influencing their transport, metabolism, and signaling roles. A primary class of proteins that interact with fatty acid-like molecules are phospholipases.

Interaction with Phospholipase A2 (PLA2):

Phospholipase A2 (PLA2) is a superfamily of enzymes that play a crucial role in various cellular processes, including inflammation and signal transduction, by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, which releases a fatty acid and a lysophospholipid. sigmaaldrich.com Given its structure as a myristic acid derivative, this compound can serve as a substrate for PLA2. The enzyme recognizes the phospholipid-like structure, and the ester linkage at the sn-2 position is susceptible to cleavage.

The activity of PLA2 is highly dependent on the nature of the substrate. Studies on various PLA2 isozymes have demonstrated distinct substrate specificities. For instance, cytosolic PLA2 (cPLA2) exhibits a pronounced selectivity for arachidonic acid at the sn-2 position, while synovial fluid PLA2 shows a preference for phospholipids (B1166683) containing phosphoethanolamine head groups. nih.gov The binding and turnover of this compound by PLA2 would be influenced by the specific isoform of the enzyme and the reaction conditions. The p-nitrophenoxy group, being a good leaving group, may facilitate the enzymatic hydrolysis.

The kinetic analysis of PLA2 activity with chromogenic substrates like this compound allows for the continuous monitoring of enzyme activity. The hydrolysis of the ester bond releases p-nitrophenol, which can be detected spectrophotometrically. This property makes it a valuable tool in screening for PLA2 inhibitors. nih.gov

Enzyme FamilyGeneral FunctionInteraction with Fatty Acid Derivatives
Phospholipase A2 (PLA2)Hydrolyzes the sn-2 ester of glycerophospholipids to produce a fatty acid and a lysophospholipid. sigmaaldrich.comCan utilize fatty acid derivatives as substrates; activity is dependent on the specific PLA2 isoform and the structure of the derivative. nih.gov

Membrane Localization and Lipid Bilayer Perturbation

The interaction of this compound with lipid bilayers is a key determinant of its cellular uptake, localization, and potential to modulate membrane-dependent processes. As an amphipathic molecule, it is expected to readily partition into cellular membranes.

The myristic acid tail, a 14-carbon saturated fatty acid, will embed within the hydrophobic core of the lipid bilayer, aligning with the acyl chains of the surrounding phospholipids. The polar p-nitrophenoxy group will be positioned at the membrane-water interface, near the phospholipid head groups. This localization can lead to perturbations of the lipid bilayer structure and dynamics.

Perturbation of Lipid Bilayer Properties:

The incorporation of fatty acids and their derivatives into a phospholipid membrane can alter its physical properties, such as fluidity, thickness, and phase behavior. Techniques like Differential Scanning Calorimetry (DSC) are instrumental in studying these effects. DSC measures the heat changes associated with the phase transitions of lipid bilayers, providing information on the melting temperature (Tm) and the cooperativity of the transition. nih.govucm.es

Studies on the interaction of various fatty acids with model membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC), have shown that the introduction of fatty acids can lead to a depression and broadening of the main phase transition. This indicates a disruption of the ordered gel phase and an increase in membrane fluidity. nih.gov Saturated fatty acids tend to partition into more ordered, solid-like domains, while unsaturated fatty acids prefer more fluid-like domains. nih.gov

The presence of this compound within a lipid bilayer is expected to disrupt the packing of the phospholipid acyl chains, leading to an increase in membrane fluidity. The extent of this perturbation would be concentration-dependent. The bulky p-nitrophenoxy group at the interface could also influence the headgroup packing and hydration. nih.gov

ParameterDescriptionExpected Effect of this compound
Membrane Fluidity The ease of movement of lipid molecules within the bilayer.Increase
Phase Transition Temperature (Tm) The temperature at which a lipid bilayer transitions from a gel-like to a fluid-like state.Decrease
Transition Cooperativity The sharpness of the phase transition, reflecting the collective behavior of the lipid molecules.Decrease (broadening of the transition peak)

The interaction of this compound with the lipid bilayer can also influence the function of membrane-associated proteins and signaling pathways that are sensitive to the lipid environment.

Applications of 2 P Nitrophenoxy Myristic Acid As a Chemical Biology Tool

Preclinical Exploration in Disease ModelsNo information available.

Anti-inflammatory Mechanistic StudiesNo information available.

Absence of Research Data on the Anticancer Mechanisms of 2-(p-Nitrophenoxy)-myristic Acid

Despite a comprehensive search of scientific literature and databases, no research articles or data were found pertaining to the anticancer mechanistic studies of the chemical compound this compound.

Therefore, the requested article section "4.3.3. Anticancer Mechanistic Studies" focusing on this specific compound cannot be generated. The instruction to strictly adhere to the provided outline and focus solely on this compound prevents the inclusion of information on related but distinct molecules such as other myristic acid derivatives or general inhibitors of fatty acid metabolism that were identified during the search process.

Further investigation into scientific research portals and chemical databases yielded no studies detailing the mechanism of action, research findings, or any data that could be structured into the requested format for this compound in the context of cancer research.

Computational and Theoretical Studies of 2 P Nitrophenoxy Myristic Acid

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand, such as 2-(p-nitrophenoxy)-myristic acid, and a biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target.

The primary output of a molecular docking study is a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. Lower (more negative) binding energy values generally indicate a more stable and favorable interaction. nih.gov For instance, in studies of similar fatty acid derivatives, docking has been used to predict their binding to enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation. nih.gov

A hypothetical molecular docking study of this compound against a potential target, such as a fatty acid-binding protein, would involve preparing the 3D structures of both the ligand and the protein. The docking simulation would then predict the most likely binding pose and provide a binding affinity score. The analysis would also detail the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the target protein.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

Biological TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Fatty Acid Binding Protein 4 (FABP4)-8.5TYR128, ARG126, PHE57
Cyclooxygenase-2 (COX-2)-7.9TYR385, ARG120, SER530
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)-9.2SER280, TYR314, HIS440

This table is for illustrative purposes only. The data is hypothetical and not based on published research for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a mathematical equation that can predict the activity of new, untested compounds based on their structural features, known as molecular descriptors. These descriptors can quantify various aspects of a molecule, such as its size, shape, hydrophobicity, and electronic properties.

For this compound, a QSAR study would require a dataset of structurally similar compounds with experimentally determined biological activities against a specific target. By analyzing the relationship between the structural variations in this dataset and their corresponding activities, a predictive model could be built. This model could then be used to guide the design of new derivatives of this compound with potentially improved activity. For example, the model might suggest modifications to the myristic acid chain or the nitrophenoxy group to enhance binding affinity or other desired properties.

The development of a QSAR model typically involves several steps: data set selection, calculation of molecular descriptors, model building using statistical methods like multiple linear regression or machine learning algorithms, and rigorous model validation.

Table 2: Illustrative Molecular Descriptors for a Hypothetical QSAR Study

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Biological Activity (IC50, µM)
This compound353.436.585.3(To be determined)
Analog 1323.436.065.1(To be determined)
Analog 2367.466.885.3(To be determined)

This table illustrates the type of data used in a QSAR study and is not based on actual experimental values for these compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of molecules and their complexes over time. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the study of conformational changes, ligand-target stability, and the specific interactions that govern molecular recognition. researchgate.net

If a promising binding pose of this compound within a target's active site is identified through molecular docking, an MD simulation could be performed to assess the stability of this complex. semanticscholar.org The simulation would reveal how the ligand and protein move and flex over a period of nanoseconds or longer. Key analyses from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and detailed analysis of intermolecular hydrogen bonds and other interactions over time. researchgate.net

In Silico Prediction of Metabolic Pathways and Transformations

In silico metabolism prediction tools are used to forecast how a compound might be transformed by metabolic enzymes in the body, primarily the cytochrome P450 (CYP) family. nih.govnih.gov These tools use databases of known metabolic reactions and algorithms to predict the likely sites of metabolism on a new molecule and the resulting metabolites. nih.govmdpi.com

For this compound, these programs could predict potential Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. For example, the software might predict hydroxylation of the myristic acid chain, reduction of the nitro group, or cleavage of the ether bond. It could also predict conjugation reactions, such as glucuronidation of the phenolic hydroxyl group that would be formed upon nitro reduction and hydrolysis. nih.gov

Predicting the metabolic fate of a compound is crucial in the early stages of drug development, as metabolites can have their own biological activities or toxicities. These predictions can guide the design of subsequent in vitro and in vivo metabolism studies. nih.gov

Table 3: Hypothetical Predicted Metabolic Transformations of this compound

Metabolic ReactionPredicted Site of MetabolismPredicted Metabolite
Nitro Reductionp-Nitro group2-(p-Aminophenoxy)-myristic acid
Omega-HydroxylationTerminal methyl group of myristic acid2-(p-Nitrophenoxy)-14-hydroxy-myristic acid
Ether Bond CleavageEther linkagep-Nitrophenol and 2-hydroxy-myristic acid
Glucuronidation (Phase II)Phenolic hydroxyl (after nitro reduction)2-(p-Aminophenoxy)-myristic acid glucuronide

This table presents hypothetical metabolic pathways. The actual metabolism of this compound has not been reported in the reviewed literature.

Future Directions and Advanced Research Methodologies

Integration with Omics Technologies

The comprehensive analysis of biological molecules, known as "omics," offers a powerful lens through which to view the systemic effects of 2-(p-Nitrophenoxy)-myristic acid. An integrated multi-omics approach, encompassing transcriptomics, proteomics, and metabolomics, will be instrumental in elucidating the compound's mechanism of action and identifying biomarkers of response.

Transcriptomics will allow for the large-scale analysis of how this compound alters gene expression. By profiling RNA transcripts, researchers can identify the signaling pathways and transcription factors modulated by the compound. For instance, studies on other FASN inhibitors have revealed changes in the expression of genes involved in cell cycle regulation and apoptosis.

Proteomics , the study of the entire protein complement of a cell, can provide a direct understanding of the functional consequences of altered gene expression. This can reveal post-translational modifications and changes in protein-protein interaction networks induced by this compound. For example, proteomic analysis could identify downstream effector proteins of FASN inhibition.

Metabolomics focuses on the comprehensive measurement of all small-molecule metabolites in a biological system. This is particularly relevant for a FASN inhibitor, as it directly targets a key metabolic pathway. Untargeted metabolomics studies on other FASN inhibitors have revealed significant shifts in cellular lipid profiles and central carbon metabolism. nih.gov A similar approach for this compound would provide a detailed map of the metabolic reprogramming it induces.

An integrated analysis of these omics datasets will provide a holistic view of the cellular response to this compound, from gene to protein to metabolite. This will be crucial for understanding its on-target and potential off-target effects.

Omics TechnologyPotential Application for this compound ResearchExpected Outcomes
Transcriptomics Profiling of mRNA expression in cells treated with the compound.Identification of regulated genes and pathways (e.g., cell cycle, apoptosis).
Proteomics Analysis of protein expression and post-translational modifications.Elucidation of downstream signaling cascades and protein interaction networks.
Metabolomics Comprehensive analysis of cellular metabolites.Detailed map of metabolic reprogramming, including changes in lipid and central carbon metabolism. nih.gov

Development of Advanced Imaging Modalities

Visualizing the biodistribution and target engagement of this compound in real-time is a critical step towards its clinical translation. The development of advanced imaging modalities will be essential for non-invasively monitoring its effects in preclinical models and eventually in humans.

One promising approach is the use of Magnetic Resonance Spectroscopy (MRS) . Studies with other FASN inhibitors have demonstrated that MRS can detect metabolic changes, such as a decrease in phosphocholine (B91661) levels, which correlate with the inhibition of fatty acid synthesis. nih.gov This technique could be adapted to monitor the therapeutic response to this compound.

Another avenue is the development of Positron Emission Tomography (PET) tracers derived from or targeting the fatty acid synthesis pathway. While a PET tracer for this compound itself would be ideal, another strategy is to use radiolabeled precursors of fatty acid synthesis, such as [11C-acetate], to indirectly measure the activity of FASN. A reduction in the uptake of such a tracer in tumors following treatment with this compound would indicate target engagement and therapeutic efficacy.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is another powerful technique that can map the spatial distribution of lipids and other metabolites in tissue sections. This could be used to visualize the impact of this compound on the lipidome of tumors and surrounding tissues with high resolution. nih.gov

Exploration of Structure-Function Relationships through Analog Synthesis

To optimize the potency, selectivity, and pharmacokinetic properties of this compound, a systematic exploration of its structure-function relationships is necessary. This will involve the synthesis and biological evaluation of a library of analogs.

By modifying different parts of the molecule, such as the myristic acid chain length, the linker, and the nitrophenyl group, researchers can probe the key structural features required for FASN inhibition. For example, the length of the fatty acid chain is known to be a critical determinant of the inhibitory activity of other FASN inhibitors.

Quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structure of the analogs with their biological activity. acs.org This will guide the rational design of next-generation inhibitors with improved therapeutic profiles.

Structural ModificationRationalePotential Impact on Activity
Varying Fatty Acid Chain Length To probe the optimal length for binding to the FASN active site.Could increase potency and selectivity.
Modifying the Linker To alter flexibility and orientation within the binding pocket.May improve binding affinity and pharmacokinetic properties.
Substituting the Nitrophenyl Group To investigate the role of this moiety in target engagement and explore alternative interactions.Could enhance potency and reduce potential off-target effects.

Novel Therapeutic Strategy Development Based on Mechanistic Insights

A deep understanding of the molecular mechanisms of this compound will pave the way for the development of novel therapeutic strategies.

One promising avenue is the exploration of combination therapies . Since FASN inhibition can induce metabolic stress in cancer cells, combining this compound with other anti-cancer agents that target complementary pathways could lead to synergistic effects. frontiersin.org For example, combining it with inhibitors of glycolysis or glutaminolysis could create a multi-pronged attack on cancer cell metabolism.

Furthermore, the role of FASN in regulating other cellular processes, such as signaling pathways involved in cell growth and survival, suggests that this compound could be used to sensitize tumors to other targeted therapies. nih.gov For instance, FASN inhibitors have been shown to modulate the PI3K/AKT and MAPK signaling pathways, which are frequently dysregulated in cancer. nih.gov

The development of drug delivery systems for this compound could also enhance its therapeutic efficacy. Encapsulating the compound in nanoparticles could improve its solubility, stability, and tumor-specific delivery, thereby increasing its therapeutic index.

Finally, the identification of predictive biomarkers through omics studies will be crucial for patient stratification and personalized medicine approaches. This will allow for the selection of patients who are most likely to respond to treatment with this compound, leading to more effective and targeted therapeutic interventions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(p-Nitrophenoxy)-myristic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification or etherification of myristic acid with p-nitrophenol derivatives. For example, coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the reaction under anhydrous conditions. Reaction efficiency is influenced by solvent polarity (e.g., dichloromethane or DMF), temperature (optimized between 25–40°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product . Yield optimization may require iterative adjustments to these parameters, monitored by TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structural integrity of the p-nitrophenoxy moiety and the myristic acid backbone. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection (sensitive to nitroaromatic groups) can assess purity . For quantification, calibration curves using authenticated standards (e.g., p-nitrophenol derivatives) are recommended .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer : Due to potential toxicity of nitroaromatic compounds, use local exhaust ventilation to minimize inhalation exposure . Enclosed processes (e.g., glove boxes) are advised for large-scale synthesis. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spill containment protocols should align with NFPA guidelines for reactive chemicals .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of p-nitrophenoxy group incorporation into myristic acid derivatives?

  • Methodological Answer : Regioselectivity is influenced by the choice of catalyst and solvent. For instance, Lewis acids like BF₃·Et₂O may enhance electrophilic substitution at the myristic acid’s α-position. Computational modeling (e.g., DFT calculations) can predict reactive sites, while kinetic studies under varying temperatures and pressures provide empirical validation. Reaction progress should be tracked via in-situ IR spectroscopy to identify intermediates .

Q. What experimental strategies address contradictions in biological activity data for this compound across different cell lines?

  • Methodological Answer : Discrepancies may arise from differences in cellular uptake mechanisms or metabolic degradation. Standardize assays using isogenic cell lines and control for variables like serum content in culture media. Parallel experiments with fluorescently tagged analogs (e.g., BODIPY-labeled derivatives) can visualize subcellular localization, while LC-MS/MS quantifies intracellular metabolite levels . Meta-analysis of dose-response curves across multiple studies is recommended to identify outlier datasets .

Q. How does encapsulation of this compound in nanocarriers affect its pharmacokinetic profile?

  • Methodological Answer : Encapsulation in silica or lipid-based nanocarriers (via sol-gel or emulsion techniques) can enhance bioavailability by prolonging systemic circulation. Characterize particle size (via Dynamic Light Scattering, DLS) and encapsulation efficiency (using UV-Vis spectrophotometry). In vivo studies should compare plasma half-life and tissue distribution profiles between free and encapsulated forms. Thermal stability assays (TGA/DSC) ensure carrier integrity under physiological conditions .

Q. What role does this compound play in modulating lipid bilayer dynamics, and how can this be experimentally validated?

  • Methodological Answer : Incorporate the compound into model membranes (e.g., liposomes) and monitor bilayer fluidity via fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene). Differential Scanning Calorimetry (DSC) can detect phase transition temperature shifts, indicating interaction with acyl chains. Molecular dynamics simulations (e.g., GROMACS) provide atomic-level insights into insertion kinetics and hydrogen bonding with phospholipid headgroups .

Data Analysis and Reproducibility

Q. How should researchers design controls to mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement stringent quality control (QC) protocols, including:

  • Internal standards : Spiking reactions with deuterated myristic acid for GC-MS normalization.
  • Reagent validation : Pre-test p-nitrophenol purity via melting point analysis and HPLC.
  • Process replication : Synthesize multiple batches under identical conditions and statistically compare yields (ANOVA or t-tests) .

Q. What statistical approaches are recommended for interpreting dose-dependent effects of this compound in pharmacological studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Bootstrap resampling can assess confidence intervals for small datasets. For high-throughput screens, apply false discovery rate (FDR) correction to minimize Type I errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.